molecular formula C21H24N2O3 B12452516 2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide

2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide

Cat. No.: B12452516
M. Wt: 352.4 g/mol
InChI Key: HIQKYMMPZGZBLX-UHFFFAOYSA-N
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Description

2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide is an organic compound with a complex structure that includes a benzamide group, a cyclohexyl group, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide typically involves the reaction of 2-hydroxybenzoic acid with 1-[(2-methylphenyl)carbamoyl]cyclohexylamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(2-methylphenyl)benzamide
  • 2-hydroxy-N-(1-methyl-2-phenylethyl)benzamide

Uniqueness

2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-hydroxy-N-[1-[(2-methylphenyl)carbamoyl]cyclohexyl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-15-9-3-5-11-17(15)22-20(26)21(13-7-2-8-14-21)23-19(25)16-10-4-6-12-18(16)24/h3-6,9-12,24H,2,7-8,13-14H2,1H3,(H,22,26)(H,23,25)

InChI Key

HIQKYMMPZGZBLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CCCCC2)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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